molecular formula C12H18ClNO2 B4659076 2-[3-(4-Chloro-3-methylphenoxy)propylamino]ethanol CAS No. 418782-86-2

2-[3-(4-Chloro-3-methylphenoxy)propylamino]ethanol

Cat. No.: B4659076
CAS No.: 418782-86-2
M. Wt: 243.73 g/mol
InChI Key: HNNFWQSDKYBIHL-UHFFFAOYSA-N
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Description

2-[3-(4-Chloro-3-methylphenoxy)propylamino]ethanol is a synthetic phenoxypropanolamine derivative characterized by a chloro-methyl-substituted aromatic ring linked to a propylaminoethanol backbone. This compound has garnered attention in pharmacological research due to its structural similarity to bioactive molecules targeting cellular signaling pathways, particularly those involving extracellular signal-regulated kinases (ERKs) .

Properties

IUPAC Name

2-[3-(4-chloro-3-methylphenoxy)propylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO2/c1-10-9-11(3-4-12(10)13)16-8-2-5-14-6-7-15/h3-4,9,14-15H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNFWQSDKYBIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCNCCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365775
Record name 2-[3-(4-chloro-3-methylphenoxy)propylamino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418782-86-2
Record name 2-[3-(4-chloro-3-methylphenoxy)propylamino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Chloro-3-methylphenoxy)propylamino]ethanol typically involves the reaction of 4-chloro-3-methylphenol with propylene oxide to form 4-chloro-3-methylphenoxypropanol. This intermediate is then reacted with ethylene oxide in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group undergoes nucleophilic reactions under basic conditions:

Alkylation

  • Reacts with alkyl halides (e.g., methyl iodide, benzyl chloride) in polar aprotic solvents (DMSO, DMF) to form tertiary amines.

  • Example: Reaction with 1-chloro-4-(trifluoromethyl)benzene in DMSO at 100°C yields N-alkylated derivatives .

Acylation

  • Forms amides with acyl chlorides (e.g., acetyl chloride) in dichloromethane or THF.

  • Conditions: Triethylamine as base, room temperature.

Oxidation

  • The ethanol moiety (-CH₂CH₂OH) oxidizes to a ketone or carboxylic acid using KMnO₄ or CrO₃ under acidic conditions .

  • Example: Oxidation of analogous 3-hydroxypropylamine derivatives produces ketones (e.g., 3-oxopropylamine) .

Reduction

  • The amine group is resistant to reduction, but nitro precursors (if present in synthesis) are reduced to amines using H₂/Pd-C or LiAlH₄ .

Aromatic Ring Substitution

  • The 4-chloro-3-methylphenoxy group participates in electrophilic substitution (e.g., nitration, sulfonation) under controlled conditions.

  • Chlorine displacement : Requires strong nucleophiles (e.g., NaOH/EtOH under reflux) for SNAr reactions, though steric hindrance from the methyl group limits reactivity.

Mechanistic Insights

  • Alkylation : Proceeds via an SN2 mechanism due to the primary amine’s nucleophilicity .

  • Oxidation : The hydroxyl group is first deprotonated, followed by hydrogen abstraction to form a carbonyl .

Scientific Research Applications

Pharmacological Applications

1. Neurotransmitter Uptake Inhibition
One of the primary applications of 2-[3-(4-Chloro-3-methylphenoxy)propylamino]ethanol is its role as an inhibitor of serotonin and norepinephrine uptake. This property is significant in treating disorders associated with neurotransmitter dysregulation, such as depression, anxiety, and obesity. The compound has been shown to enhance neurotransmission by preventing the reuptake of these critical neurotransmitters in mammalian systems .

2. Therapeutic Potential
Research indicates that compounds similar to this compound can be effective in treating various conditions linked to serotonin and norepinephrine deficiencies. These include:

  • Depression : By increasing serotonin levels, the compound may alleviate symptoms of depressive disorders.
  • Anxiety Disorders : Enhanced norepinephrine transmission can help manage anxiety symptoms.
  • Obesity : The modulation of these neurotransmitters may influence appetite regulation and energy expenditure .

Chemical Synthesis and Industrial Applications

1. Synthesis of Related Compounds
The compound serves as a precursor in the synthesis of various pharmaceutical agents. Its structural properties allow it to be modified into other compounds with similar or enhanced pharmacological effects. For instance, derivatives can be synthesized to optimize their efficacy and reduce side effects associated with existing medications .

2. Use in Polymer Chemistry
In industrial applications, this compound has been explored for use as a monomer in polymer production. Its reactivity makes it suitable for creating polymers with specific properties tailored for applications in coatings, adhesives, and sealants .

Table 1: Summary of Pharmacological Studies

Study ReferenceObjectiveFindings
Evaluate serotonin uptake inhibitionDemonstrated significant inhibition of serotonin uptake in synaptosomal preparations from rat brains.
Assess therapeutic efficacyShowed potential for treating obesity and depression through modulation of serotonin and norepinephrine levels.
Investigate polymer applicationsConfirmed utility as a monomer in producing reactive polyols for sealants and coatings.

Regulatory Considerations

The compound is subject to regulatory assessments under the Toxic Substances Control Act (TSCA) due to its chemical properties and potential environmental impact. Studies have been conducted to evaluate its safety profile and environmental fate, ensuring compliance with health standards .

Mechanism of Action

The mechanism of action of 2-[3-(4-Chloro-3-methylphenoxy)propylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

2-[3-(2,3-Dichlorophenoxy)propylamino]ethanol

Structural Differences: Replaces the 4-chloro-3-methyl group with 2,3-dichloro substituents on the phenoxy ring. Functional Insights:

  • Demonstrates ERK1/2 activation in cisplatin-resistant ovarian carcinoma cells, restoring chemosensitivity .
  • The dichloro substitution may enhance interaction with kinase domains compared to the chloro-methyl group in the target compound, though direct comparative potency data are lacking .
    Biological Relevance : Highlighted in ovarian cancer studies, suggesting a structure-activity relationship (SAR) where halogen positioning modulates ERK pathway engagement .

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol

Structural Differences : Features a bulky 1,1,3,3-tetramethylbutyl group and an extended ethoxy chain.
Physicochemical Properties :

  • No reported biological activity in the provided evidence, but its structural features align with surfactants or solubility enhancers in formulations .

3-(4-Chlorophenyl)-2-(diisopropylamino)propan-1-one

Structural Differences: Substitutes the ethanolamine chain with a ketone and diisopropylamino group. Synthetic Methodology:

  • Prepared via condensation of diisopropylamine with a benzofuran derivative, followed by recrystallization (82% yield) .
  • Crystallographic data indicate planar geometry at the chlorophenyl ring, which may influence binding to hydrophobic pockets in target proteins .

Comparative Data Table

Compound Name Substituents Molecular Features Biological Activity Key Reference
2-[3-(4-Chloro-3-methylphenoxy)propylamino]ethanol 4-Cl, 3-Me on phenoxy Propylaminoethanol backbone ERK modulation (hypothesized)
2-[3-(2,3-Dichlorophenoxy)propylamino]ethanol 2,3-diCl on phenoxy Propylaminoethanol backbone ERK activation, cisplatin resensitization
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol 4-(1,1,3,3-Tetramethylbutyl) Ethoxyethanol chain Surfactant potential
3-(4-Chlorophenyl)-2-(diisopropylamino)propan-1-one 4-Cl on phenyl, diisopropylamino Propan-1-one scaffold Crystallographic stability

Research Findings and Implications

  • Halogenation Patterns: Dichloro derivatives (e.g., 2-[3-(2,3-dichlorophenoxy)propylamino]ethanol) show pronounced ERK activation compared to mono-halogenated analogs, suggesting that electron-withdrawing groups enhance kinase interactions .
  • Backbone Flexibility: The ethanolamine moiety in the target compound may improve solubility over ketone-containing analogs (e.g., 3-(4-chlorophenyl)-2-(diisopropylamino)propan-1-one), critical for bioavailability .
  • Bulkier Groups: Compounds like 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol prioritize physicochemical properties over direct bioactivity, emphasizing divergent applications in drug design .

Biological Activity

2-[3-(4-Chloro-3-methylphenoxy)propylamino]ethanol, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C13H18ClN2O
  • Molecular Weight : 254.75 g/mol

The biological activity of this compound is primarily mediated through its interactions with various receptors and enzymes.

  • Dopamine Receptor Interaction : Preliminary studies suggest that this compound may exhibit selective agonistic activity towards dopamine receptors, particularly the D3 subtype. This interaction could be linked to neuroprotective effects, potentially offering therapeutic benefits in neuropsychiatric disorders .
  • Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting certain enzymes involved in cellular signaling pathways, which may contribute to its anticancer properties. For instance, it can inhibit the phosphorylation of extracellular signal-regulated kinases (ERK), a critical pathway in cancer cell proliferation .

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties:

  • Cell Line Studies : In vitro studies demonstrated that the compound effectively inhibits the growth of various cancer cell lines, including those with B-Raf and Ras mutations. The IC50 values for these effects were found to be significantly lower than those for normal fibroblast cells, indicating selective toxicity towards cancer cells .
  • Xenograft Models : In vivo studies using xenograft models have shown that treatment with the compound leads to substantial tumor regression, further supporting its potential as an anticancer agent .

Neuroprotective Effects

The compound's ability to promote D3 receptor-mediated signaling suggests potential neuroprotective effects:

  • Neurodegeneration Protection : Studies involving dopaminergic neurons derived from induced pluripotent stem cells (iPSCs) indicate that this compound can protect against toxin-induced neurodegeneration, highlighting its therapeutic potential in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell growth in cancer lines
NeuroprotectionProtection against dopaminergic neuron degeneration
Enzyme InhibitionInhibition of ERK phosphorylation

Case Study: Anticancer Efficacy in Xenograft Models

A study involving nude mice bearing HT-29 xenograft tumors demonstrated that oral administration of the compound resulted in significant tumor size reduction over a treatment period. Tumor regressions were noted even after a dosing holiday, suggesting prolonged efficacy .

Q & A

Basic: What are the established synthetic routes for 2-[3-(4-Chloro-3-methylphenoxy)propylamino]ethanol, and what key reaction conditions influence yield?

The synthesis typically involves two key steps: (1) alkylation of 4-chloro-3-methylphenol with a propylamine precursor and (2) introduction of the ethanolamine moiety. A common approach is nucleophilic substitution, where 4-chloro-3-methylphenol reacts with a halogenated propylamine derivative (e.g., 3-bromopropylamine) in the presence of a base like K₂CO₃. The ethanolamine group can then be introduced via reductive amination or coupling using agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in CH₂Cl₂, followed by reduction with LiAlH₄ in THF . Optimal conditions include maintaining anhydrous environments, controlled temperatures (room temperature for coupling, −60°C for reductions), and purification via column chromatography or recrystallization from ethanol/THF mixtures .

Basic: What spectroscopic and chromatographic techniques are recommended for structural characterization?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the phenolic proton (δ 6.5–7.2 ppm), propylamine chain (δ 2.6–3.1 ppm for N–CH₂), and ethanolamine group (δ 3.5–3.8 ppm for –CH₂OH) .
  • IR Spectroscopy : Peaks at ~3300 cm⁻¹ (O–H stretch), 1250 cm⁻¹ (C–O–C ether), and 1600 cm⁻¹ (aromatic C=C) .
  • HPLC-MS : For purity assessment and molecular ion confirmation (e.g., [M+H]⁺ at m/z ~284) using C18 columns and acetonitrile/water gradients .

Advanced: How can the alkylation step be optimized to minimize byproduct formation?

Byproduct formation (e.g., over-alkylation or ether cleavage) can be mitigated by:

  • Using Zn/PbCl₂/TiCl₄ catalysts in CH₂Cl₂ to enhance regioselectivity .
  • Employing semi-preparative chiral HPLC to isolate intermediates and reduce stereochemical impurities .
  • Optimizing stoichiometry (e.g., limiting excess alkylating agents) and reaction time (≤12 hours) .

Advanced: How should researchers resolve contradictions in biological activity data across synthetic batches?

Discrepancies may arise from impurities (e.g., unreacted phenol or dechlorinated derivatives). Strategies include:

  • Impurity profiling : Use HPLC with UV/vis detection (λ = 254 nm) and reference standards (e.g., fenofibric acid derivatives) to identify contaminants .
  • Stability studies : Assess degradation under accelerated conditions (40°C/75% RH) via LC-MS to detect hydrolyzed products .
  • Biological assay standardization : Validate in vitro models (e.g., hERG channel inhibition assays for antiarrhythmic potential) using positive controls like nifeikalant .

Advanced: What strategies exist for enantiomeric resolution if chiral centers are present?

Although the target compound lacks defined stereocenters, intermediates or derivatives may require resolution:

  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol mobile phases to separate enantiomers .
  • Diastereomeric salt formation : React with chiral acids (e.g., N-t-Boc-L-phenylalanine) and isolate via fractional crystallization .

Advanced: How to design in vitro assays to evaluate its pharmacological potential as an antiarrhythmic intermediate?

  • Ion channel assays : Measure hERG (K⁺ channel) inhibition using patch-clamp electrophysiology in HEK293 cells .
  • Cellular toxicity : Assess viability in cardiomyocytes via MTT assays at concentrations ≤100 μM .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

Advanced: What analytical methods are critical for validating synthetic intermediates?

  • X-ray crystallography : Resolve ambiguous structures (e.g., phenoxypropylamine derivatives) using single-crystal diffraction .
  • GC-MS : Monitor volatile byproducts (e.g., THF degradation compounds) with DB-5MS columns and EI ionization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[3-(4-Chloro-3-methylphenoxy)propylamino]ethanol
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2-[3-(4-Chloro-3-methylphenoxy)propylamino]ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.